4-Phenyl-2-(piperidin-1-yl)pyrimidine
Description
4-Phenyl-2-(piperidin-1-yl)pyrimidine (C₁₅H₁₇N₃; MW: 239.32 g/mol) is a pyrimidine derivative featuring a phenyl group at the 4-position and a piperidine substituent at the 2-position. This compound’s structure combines aromaticity (phenyl) with conformational flexibility (piperidine), making it a versatile scaffold for drug discovery. Its synthesis typically involves nucleophilic substitution or cyclocondensation reactions, as seen in related pyrimidine derivatives .
Properties
IUPAC Name |
4-phenyl-2-piperidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-3-7-13(8-4-1)14-9-10-16-15(17-14)18-11-5-2-6-12-18/h1,3-4,7-10H,2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSVNWQDTOQWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(piperidin-1-yl)pyrimidine typically involves the following steps:
Suzuki-Miyaura Coupling: This method involves the coupling of a halopyrimidine with a phenylboronic acid in the presence of a palladium catalyst and a base.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a halopyrimidine with a piperidine derivative under basic conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Suzuki-Miyaura coupling reaction makes it a viable option for large-scale synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Organolithium reagents or Grignard reagents are often employed for nucleophilic substitution.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for modifications that enhance biological activity, making it a key player in drug design.
Antimicrobial Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in targeting various pathogens. For instance, research indicates that derivatives can inhibit enzymes critical for the life cycle of malaria parasites, such as Plasmodium falciparum, demonstrating promising antimalarial activity with IC50 values in the low nanomolar range .
Anticancer Properties
Pyrimidine derivatives have been explored for their anticancer effects. Studies reveal that structural modifications can lead to significant cytotoxicity against various cancer cell lines, including breast and ovarian cancers. For example, certain related compounds showed IC50 values as low as 7.9 µM against cancer cells .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. Notably, it has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), which is implicated in cancer progression and inflammation .
Case Study 1: Antimalarial Efficacy
A study by Kato et al. identified several pyrimidine derivatives as potent inhibitors of PfCDPK1, an enzyme critical for malaria parasite motility and replication. Among these compounds, those structurally similar to 4-phenyl-2-(piperidin-1-yl)pyrimidine exhibited high potency with IC50 values around 17 nM.
Case Study 2: Anticancer Activity
Research published in MDPI highlighted that certain pyrimidine derivatives exhibited significant cytotoxicity against human cancer cell lines. The study indicated that specific structural modifications could enhance activity, with some compounds demonstrating IC50 values as low as 7.9 µM against breast cancer cells .
Summary of Biological Activities
The following table summarizes key findings regarding the biological activities associated with compounds similar to or including this compound:
| Activity Type | Related Compounds | IC50 Values | Notes |
|---|---|---|---|
| Antimalarial | Pyrimidine derivatives | ~17 nM | Effective against PfCDPK1 |
| Anticancer | Various pyrimidines | 7.9 - 92 µM | Significant cytotoxicity observed |
| Enzyme Inhibition | MAGL inhibitors | >10 µM | Selective inhibition noted |
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Comparisons
The table below highlights key structural differences and research findings for 4-phenyl-2-(piperidin-1-yl)pyrimidine and related compounds:
Key Comparative Insights
- Substituent Position and Bioactivity: The 2-piperidine group is conserved across many analogs, suggesting its role in enhancing binding affinity to targets like kinases or G-protein-coupled receptors . Phenyl vs.
- Metabolic Stability: Thieno[2,3-d]pyrimidine cores (e.g., in CNS-targeted M4 PAMs) undergo oxidative metabolism, whereas phenyl-pyrimidines like this compound may exhibit better stability .
CNS Penetration :
- Synthetic Accessibility: The target compound’s synthesis is more straightforward (e.g., via cyclocondensation) compared to fused-ring systems like chromeno-pyrimidines, which require multi-step protocols .
Therapeutic Potential vs. Analogs
- Kinase Inhibition :
- Anti-Mycobacterial Activity: 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione shows efficacy against tuberculosis, highlighting the piperidine-pyrimidine scaffold’s versatility .
Q & A
Basic: What synthetic strategies are employed for 4-Phenyl-2-(piperidin-1-yl)pyrimidine?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrimidine core via condensation reactions (e.g., Biginelli-like reactions) using thiourea and aldehydes .
- Step 2: Functionalization with piperidine and phenyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions under palladium catalysis .
- Step 3: Purification via column chromatography, with yields optimized using acid catalysts (e.g., p-toluenesulfonic acid) in one-pot reactions .
Key Considerations:
- Monitor reaction pH and temperature to avoid side products (e.g., over-alkylation) .
- Confirm intermediate purity using TLC and NMR before proceeding .
Basic: How is structural characterization performed for this compound?
Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .
- ¹³C NMR confirms carbon backbone integrity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at 348.4 g/mol) .
- X-ray Crystallography: Resolves 3D conformation and π-π stacking interactions in the solid state .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
Contradictions often arise due to:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase selectivity panels) .
- Structural Analogues: Minor substituent changes (e.g., fluorine substitution) drastically alter target affinity .
Methodological Solutions:
- Dose-Response Curves: Establish IC₅₀ values across multiple replicates .
- Molecular Docking: Compare binding poses using software like AutoDock Vina to identify critical interactions (e.g., hydrogen bonding with piperidine nitrogen) .
Table 1: Example IC₅₀ Variations in Kinase Inhibition Studies
| Study Reference | Target Kinase | IC₅₀ (nM) | Assay Conditions |
|---|---|---|---|
| EGFR | 120 ± 15 | HEK293, pH 7.4 | |
| EGFR | 450 ± 30 | HeLa, pH 7.0 |
Advanced: How to optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
Answer:
Strategies Include:
- Solubility Enhancement: Introduce polar groups (e.g., –OH, –COOH) or use co-solvents (e.g., DMSO/PBS mixtures) .
- Metabolic Stability: Replace labile substituents (e.g., methyl groups) with deuterated analogs or fluorinated moieties to slow CYP450 oxidation .
Experimental Workflow:
LogP Measurement: Determine octanol-water partition coefficients via shake-flask method .
Microsomal Assays: Incubate with liver microsomes to assess half-life (t₁/₂) .
Advanced: How to design derivatives for selective enzyme inhibition?
Answer:
Rational Design Principles:
- Bioisosteric Replacement: Swap phenyl with pyridyl groups to modulate electron density .
- Steric Bulking: Introduce tert-butyl groups near the piperidine ring to block off-target binding .
Case Study:
- Derivative A: 4-(2-Fluorophenyl) analog showed 10× selectivity for PI3Kα over PI3Kγ due to steric hindrance from fluorine .
- Derivative B: 6-Methylpyrimidine variant increased hydrophobic interactions with ATP-binding pockets .
Advanced: How to address low reproducibility in scaled-up synthesis?
Answer:
Common Pitfalls:
- Inconsistent stirring rates or temperature gradients in large reactors .
- Impurities from starting materials (e.g., residual palladium in cross-coupling reactions) .
Optimization Steps:
- Process Analytical Technology (PAT): Use in-line FTIR to monitor reaction progress .
- Design of Experiments (DoE): Apply factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) .
Table 2: Reaction Yield Under Different Conditions
| Catalyst Loading (%) | Solvent | Yield (%) |
|---|---|---|
| 5 | DMF | 62 |
| 10 | THF | 78 |
| 10 | DMSO | 85 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
